molecular formula C23H26O9 B1260864 Abacopterin E

Abacopterin E

Cat. No.: B1260864
M. Wt: 446.4 g/mol
InChI Key: IAQOOCVBIITHOV-USLXRMLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin E is a natural product found in Pronephrium penangianum with data available.

Scientific Research Applications

Subheading: Neuroprotective Properties of Abacopterin E

This compound (AE), extracted from Abacopteris penangiana, has demonstrated significant neuroprotective effects. In a study, AE was found to protect against oxidative stress-induced neurotoxicity in PC12 cells and in a d-galactose-induced mouse model. The study highlighted AE's ability to enhance learning and memory, restore antioxidant enzyme activities, and reduce oxidative damage markers like malondialdehyde (MDA) (Lei et al., 2011).

Antioxidant and Hypolipidemic Properties

Subheading: Antioxidant Activity and Hypolipidemic Effects

This compound has shown significant antioxidant activity, with studies indicating its effectiveness in scavenging free radicals. This was demonstrated through various assays including the TEAC assay, showcasing its potential as a natural antioxidant (Zhao et al., 2007). Additionally, another compound from Abacopteris penangiana, Abacopterin A, exhibited hypolipidemic and anti-inflammatory properties, suggesting a broader spectrum of beneficial effects related to compounds from this plant (Lei et al., 2011).

Structural and Chemical Insights

Subheading: Chemical Structure and Novel Compounds

Research into Abacopteris penangiana has led to the identification of various flavan-4-ol glycosides, including abacopterins A-D, which contribute to our understanding of the chemical structure and potential bioactivity of these compounds. These discoveries enhance the knowledge of natural flavonoids and their potential therapeutic applications (Zhao et al., 2006).

Properties

Molecular Formula

C23H26O9

Molecular Weight

446.4 g/mol

IUPAC Name

(3S,5R,6S,7S,8R,10S,12S)-5-(hydroxymethyl)-12-(4-hydroxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-triene-6,7,16-triol

InChI

InChI=1S/C23H26O9/c1-9-17(26)10(2)21-16-14(7-13(29-20(9)16)11-3-5-12(25)6-4-11)30-22-19(28)18(27)15(8-24)31-23(22)32-21/h3-6,13-15,18-19,22-28H,7-8H2,1-2H3/t13-,14-,15+,18+,19-,22+,23-/m0/s1

InChI Key

IAQOOCVBIITHOV-USLXRMLJSA-N

Isomeric SMILES

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)O)C5=CC=C(C=C5)O)C)O

Canonical SMILES

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)O)C5=CC=C(C=C5)O)C)O

Synonyms

abacopterin E

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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